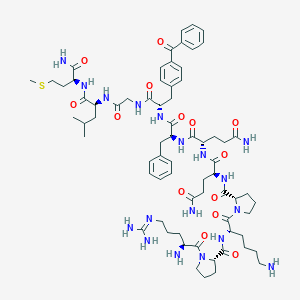
4-Ethynylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynylpiperidin-4-ol (4-EP) is a chemical compound that belongs to the class of piperidines. It has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and synthetic organic chemistry.
Wirkmechanismus
The mechanism of action of 4-Ethynylpiperidin-4-ol is not fully understood. However, it has been shown to act as an inhibitor of MAO-B, which leads to an increase in the levels of dopamine in the brain. This, in turn, results in the alleviation of Parkinson's disease symptoms, such as tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Ethynylpiperidin-4-ol have been extensively studied. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, 4-Ethynylpiperidin-4-ol has been found to possess anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Ethynylpiperidin-4-ol in lab experiments include its high purity, good yields, and wide range of pharmacological activities. However, the limitations of using 4-Ethynylpiperidin-4-ol in lab experiments include its potential toxicity and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on 4-Ethynylpiperidin-4-ol. One potential direction is to explore its potential applications in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, the development of new synthesis methods for 4-Ethynylpiperidin-4-ol could lead to the discovery of new pharmacological activities and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-Ethynylpiperidin-4-ol can be achieved through various methods, including the reaction of 4-piperidone with acetylene, the reaction of 4-piperidone with propargyl bromide, and the reaction of 4-piperidone with ethynyl magnesium bromide. The most commonly used method is the reaction of 4-piperidone with acetylene, which yields 4-Ethynylpiperidin-4-ol in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
4-Ethynylpiperidin-4-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, 4-Ethynylpiperidin-4-ol has been found to be a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine. This makes 4-Ethynylpiperidin-4-ol a potential candidate for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
Eigenschaften
CAS-Nummer |
134701-51-2 |
|---|---|
Produktname |
4-Ethynylpiperidin-4-ol |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
4-ethynylpiperidin-4-ol |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)3-5-8-6-4-7/h1,8-9H,3-6H2 |
InChI-Schlüssel |
GVZFMFFUAZKMOB-UHFFFAOYSA-N |
SMILES |
C#CC1(CCNCC1)O |
Kanonische SMILES |
C#CC1(CCNCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)


![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)





![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)



